molecular formula C7H4ClF3N2O B2475695 2-Chloro-6-(trifluoromethyl)isonicotinamide CAS No. 1379355-32-4

2-Chloro-6-(trifluoromethyl)isonicotinamide

Cat. No.: B2475695
CAS No.: 1379355-32-4
M. Wt: 224.57
InChI Key: YLIZGUREJZRSSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-6-(trifluoromethyl)isonicotinamide” is a chemical compound with the molecular formula C7H4ClF3N2O . It is related to 2-Chloro-6-(trifluoromethyl)isonicotinic acid .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C7H4ClF3N2O/c8-5-3(6(12)14)1-2-4(13-5)7(9,10)11/h1-2H,(H2,12,14) .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 224.57 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Ligand Exchange and Substitution Studies

A study explored the water exchange and substitution by isonicotinamide on the triruthenium carboxylate complex. This provided insights into the kinetics of substitution/exchange reactions in such complexes, aiding the understanding of their chemical behavior (Powell et al., 1993).

Structural Analysis and Coordination Chemistry

Research involving the combination of isonicotinamide with silver ions led to the formation of compounds with complex 3-D structures. This demonstrates isonicotinamide's utility in creating intricate molecular architectures (Aakeröy et al., 1998).

Synthesis of Potential Antitumor Agents

A novel compound, N-(2-nitroxyethyl)isonicotinamide, was synthesized for use as a ligand in reactions with palladium and platinum to create complexes potentially useful as antitumor medicines (Fedorov et al., 2001).

Development of Anticonvulsant Agents

N-[3-chloro-2-(substitutedphenyl)-4-oxo-azetidin-1-yl]isonicotinamide derivatives were synthesized and shown to exhibit significant anticonvulsant activity, illustrating the chemical's potential in pharmacological applications (Hasan et al., 2011).

Electrochemical Behavior

Isonicotinamide was studied in basic media using various electrochemical methods, revealing insights into its reduction process and protonation equilibrium, which is crucial for understanding its electrochemical properties (Galvín & Mellado, 1989).

Hydrogen Bonding and Molecular Complexes

Several studies have examined the hydrogen bonding and molecular complex formation abilities of isonicotinamide, which is vital for its applications in crystal engineering and drug design (Lemmerer & Fernandes, 2012; Bera et al., 2003; Perdih, 2012; Chia & Quah, 2018).

Spectroelectrochemical Analysis

The spectroelectrochemical behavior of the [Ru3O(OOCCH3)6(isonicotinamide)3] cluster was studied, highlighting the transitions and charge-transfer interactions that are crucial for understanding the compound's electronic properties (Toma & Cunha, 1989).

Antimicrobial Screening

Certain derivatives of isonicotinamide have been synthesized and evaluated for their antimicrobial activity, suggesting potential for developing new antimicrobial agents (Patel et al., 2014).

Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O/c8-5-2-3(6(12)14)1-4(13-5)7(9,10)11/h1-2H,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIZGUREJZRSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.